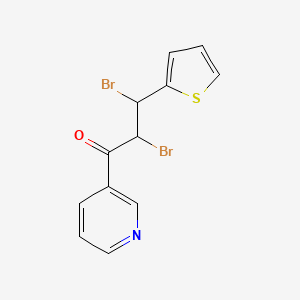
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one: is an organic compound that features both pyridine and thiophene rings, which are heterocyclic aromatic compounds. The presence of bromine atoms and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of bromine atoms and the aromatic rings can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-1-(pyridin-2-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- 2,3-Dibromo-1-(pyridin-3-yl)-3-(furan-2-yl)propan-1-one
Uniqueness
The unique combination of pyridine and thiophene rings, along with the specific positioning of bromine atoms, gives 2,3-Dibromo-1-(pyridin-3-yl)-3-(thiophen-2-yl)propan-1-one distinct chemical properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89566-93-8 |
|---|---|
Fórmula molecular |
C12H9Br2NOS |
Peso molecular |
375.08 g/mol |
Nombre IUPAC |
2,3-dibromo-1-pyridin-3-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-4-2-6-17-9)11(14)12(16)8-3-1-5-15-7-8/h1-7,10-11H |
Clave InChI |
WHEMCFWMHWMEIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C(C(C2=CC=CS2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
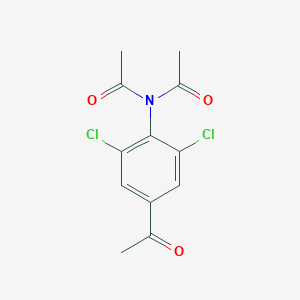
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)

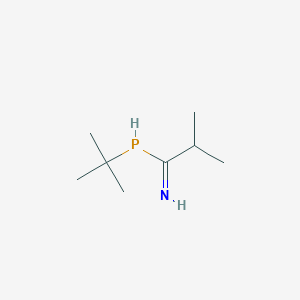
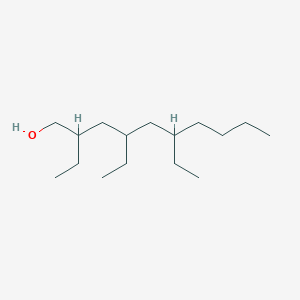
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
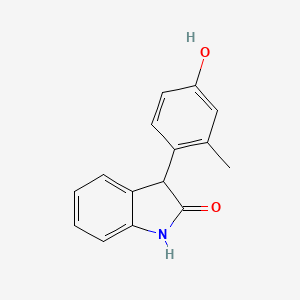
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
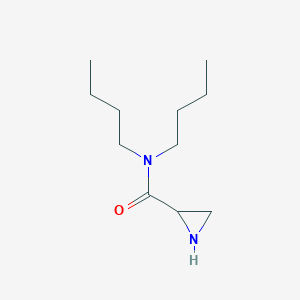
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
